molecular formula C7H5ClN2 B14432474 1-Chloro-2-(diazomethyl)benzene CAS No. 82988-74-7

1-Chloro-2-(diazomethyl)benzene

Cat. No.: B14432474
CAS No.: 82988-74-7
M. Wt: 152.58 g/mol
InChI Key: PZRPRMOKEBFHMW-UHFFFAOYSA-N
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Description

1-Chloro-2-(diazomethyl)benzene is an organic compound that belongs to the class of diazo compounds It consists of a benzene ring substituted with a chlorine atom and a diazomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(diazomethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-(chloromethyl)benzene with sodium azide in the presence of a copper catalyst. The reaction typically takes place in an organic solvent such as dimethylformamide at elevated temperatures. The diazomethyl group is introduced through the substitution of the chlorine atom by the azide group, followed by the formation of the diazo compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with diazo compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(diazomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The diazomethyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of substituted benzene derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: Reduction of the diazomethyl group can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products Formed:

  • Substituted benzene derivatives
  • Aldehydes or ketones
  • Amines or other reduced products

Scientific Research Applications

1-Chloro-2-(diazomethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(diazomethyl)benzene involves the reactivity of the diazomethyl group. The diazo group can undergo various transformations, such as nucleophilic substitution or cycloaddition reactions, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced.

Comparison with Similar Compounds

  • 1-Chloro-2-(chloromethyl)benzene
  • 1-Bromo-2-(diazomethyl)benzene
  • 1-Chloro-2-(azidomethyl)benzene

Comparison: 1-Chloro-2-(diazomethyl)benzene is unique due to the presence of the diazomethyl group, which imparts distinct reactivity compared to other similar compounds. The diazo group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. In contrast, compounds like 1-chloro-2-(chloromethyl)benzene or 1-bromo-2-(diazomethyl)benzene may exhibit different reactivity patterns due to the nature of the substituents.

Properties

IUPAC Name

1-chloro-2-(diazomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPRMOKEBFHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509295
Record name 1-Chloro-2-(diazomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82988-74-7
Record name 1-Chloro-2-(diazomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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